molecular formula C12H9NO4S2 B3609866 (5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3609866
M. Wt: 295.3 g/mol
InChI Key: BSMZIHGEWYFPBM-KMKOMSMNSA-N
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Description

(5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one: is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a thiazolidinone ring, and a methoxy group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 6-methoxy-1,3-benzodioxole-5-carbaldehyde with 2-thioxo-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

(5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of (5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of a benzodioxole ring and a thiazolidinone ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S2/c1-15-7-4-9-8(16-5-17-9)2-6(7)3-10-11(14)13-12(18)19-10/h2-4H,5H2,1H3,(H,13,14,18)/b10-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMZIHGEWYFPBM-KMKOMSMNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1C=C3C(=O)NC(=S)S3)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1/C=C\3/C(=O)NC(=S)S3)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
(5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
(5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
(5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

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